molecular formula C18H24BrNO3 B267186 [3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-methylpiperidin-1-yl)methanone

[3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-methylpiperidin-1-yl)methanone

Número de catálogo B267186
Peso molecular: 382.3 g/mol
Clave InChI: ARDMKVSXGBLPOT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-methylpiperidin-1-yl)methanone is a chemical compound that is commonly known as BRL-15572. It is a selective antagonist of the dopamine D3 receptor and has been extensively studied for its potential therapeutic applications.

Mecanismo De Acción

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that is involved in the regulation of reward and motivation. By blocking the action of dopamine at the D3 receptor, BRL-15572 may reduce the reinforcing effects of drugs of abuse and may also improve the symptoms of schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a high affinity and selectivity for the dopamine D3 receptor. It has been shown to reduce the reinforcing effects of drugs of abuse in animal models and may also improve the symptoms of schizophrenia and Parkinson's disease. BRL-15572 has also been shown to have a low propensity for inducing extrapyramidal side effects, which are a common side effect of conventional antipsychotic medications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BRL-15572 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which allows for the specific manipulation of this receptor in animal models. BRL-15572 has also been shown to have a low propensity for inducing extrapyramidal side effects, which makes it a safer alternative to conventional antipsychotic medications. However, one limitation of BRL-15572 is that it may not be effective in all individuals, as the response to dopamine receptor antagonists can vary between individuals.

Direcciones Futuras

There are several future directions for the study of BRL-15572. One potential direction is the development of new drugs that target the dopamine D3 receptor for the treatment of drug addiction, schizophrenia, and Parkinson's disease. Another potential direction is the investigation of the role of the dopamine D3 receptor in other neurological and psychiatric disorders. In addition, further research is needed to determine the optimal dosing and administration of BRL-15572 for therapeutic use.
Conclusion:
In conclusion, BRL-15572 is a selective antagonist of the dopamine D3 receptor that has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, reduce the reinforcing effects of drugs of abuse, and may also improve the symptoms of schizophrenia and Parkinson's disease. BRL-15572 has several advantages for lab experiments, including its selectivity and low propensity for inducing extrapyramidal side effects. However, further research is needed to determine the optimal dosing and administration of BRL-15572 for therapeutic use.

Métodos De Síntesis

The synthesis of BRL-15572 involves the reaction of 3-bromo-4-hydroxybenzaldehyde with tetrahydrofuran-2-ylmethanol in the presence of a base, followed by the reaction with 4-methylpiperidine-1-carboxylic acid to form the final product. The synthesis of BRL-15572 has been optimized to produce high yields and purity.

Aplicaciones Científicas De Investigación

BRL-15572 has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. BRL-15572 has been studied for its potential use in the treatment of drug addiction, schizophrenia, and Parkinson's disease.

Propiedades

Nombre del producto

[3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-methylpiperidin-1-yl)methanone

Fórmula molecular

C18H24BrNO3

Peso molecular

382.3 g/mol

Nombre IUPAC

[3-bromo-4-(oxolan-2-ylmethoxy)phenyl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C18H24BrNO3/c1-13-6-8-20(9-7-13)18(21)14-4-5-17(16(19)11-14)23-12-15-3-2-10-22-15/h4-5,11,13,15H,2-3,6-10,12H2,1H3

Clave InChI

ARDMKVSXGBLPOT-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)OCC3CCCO3)Br

SMILES canónico

CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)OCC3CCCO3)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.